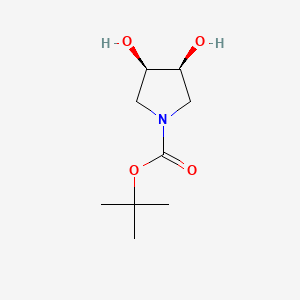
2-bromo-1,3-difluoro-5-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1,3-difluoro-5-(propan-2-yl)benzene is a chemical compound with the molecular formula C9H9BrF2 . It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and isopropyl groups . The exact 3D structure can be determined using techniques such as X-ray crystallography, but such data is not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.07 . Other properties such as boiling point, melting point, and solubility are not specified in the searched resources .科学的研究の応用
2-bromo-1,3-difluoro-5-(propan-2-yl)benzene has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, this compound has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, this compound has been used as a starting material for the synthesis of a variety of drug candidates, including anti-cancer, anti-inflammatory, and antifungal agents. In materials science, this compound has been used to synthesize a variety of polymers, including photoresists and liquid crystals.
作用機序
The mechanism of action of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene is still not fully understood, but it is believed to involve the formation of a carbon-halogen bond. This bond is formed when this compound reacts with a nucleophile, such as an amine or an alcohol. The reaction is thought to proceed through a nucleophilic addition-elimination mechanism, in which the nucleophile attacks the carbon-halogen bond and a proton is removed from the carbon atom. The proton is then transferred to the oxygen atom of the nucleophile, forming an oxonium ion. This oxonium ion then undergoes a 1,2-elimination, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and anti-cancer properties, as well as antiviral, anti-fungal, and anti-bacterial activities. This compound has also been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, this compound has been shown to have antioxidant and neuroprotective effects in animal models.
実験室実験の利点と制限
2-bromo-1,3-difluoro-5-(propan-2-yl)benzene has a number of advantages that make it an attractive choice for laboratory experiments. It is relatively inexpensive and readily available, and its reactivity makes it suitable for a wide range of organic synthesis reactions. In addition, this compound is highly soluble in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to using this compound in laboratory experiments. It is flammable and can be toxic if inhaled or ingested, and it can react with water to form hydrobromic acid, which can be corrosive.
将来の方向性
The potential of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene as a starting material for the synthesis of a wide range of compounds makes it an attractive choice for researchers. There are a number of future directions that could be explored, including the development of new synthetic methods for the synthesis of this compound, the use of this compound in drug discovery, and the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to explore its potential applications in materials science.
合成法
2-bromo-1,3-difluoro-5-(propan-2-yl)benzene can be synthesized by a variety of methods, including the Suzuki coupling reaction, direct bromination, and the Buchwald-Hartwig amination reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing this compound, as it is a relatively simple and cost-effective method. In this method, an aryl halide is reacted with an organoboron reagent and a palladium catalyst to form a carbon-carbon bond. The direct bromination method involves the addition of bromine to an alkene to form a bromoalkane, which can then be converted into this compound by a subsequent reaction. The Buchwald-Hartwig amination reaction is a palladium-catalyzed reaction that involves the addition of an amine to an aryl halide to form an amide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene involves the bromination of 1,3-difluoro-5-(propan-2-yl)benzene using bromine in the presence of a catalyst.", "Starting Materials": [ "1,3-difluoro-5-(propan-2-yl)benzene", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add bromine dropwise to a solution of 1,3-difluoro-5-(propan-2-yl)benzene in a suitable solvent such as dichloromethane or chloroform.", "Add a catalyst such as iron or aluminum bromide to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Filter the reaction mixture to remove any solid impurities.", "Wash the solid with a suitable solvent such as diethyl ether or hexane.", "Dry the solid under vacuum to obtain 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene." ] } | |
CAS番号 |
2387058-98-0 |
分子式 |
C9H9BrF2 |
分子量 |
235.07 g/mol |
IUPAC名 |
2-bromo-1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-5(2)6-3-7(11)9(10)8(12)4-6/h3-5H,1-2H3 |
InChIキー |
IJHRAXVCIHLTFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)F)Br)F |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



